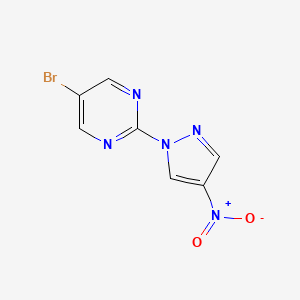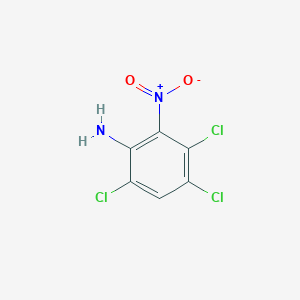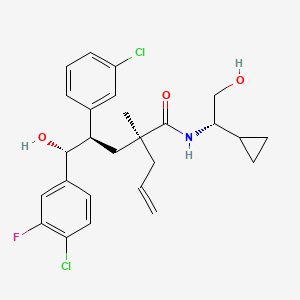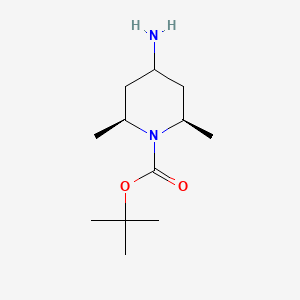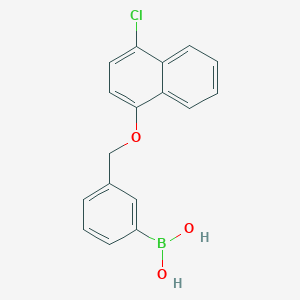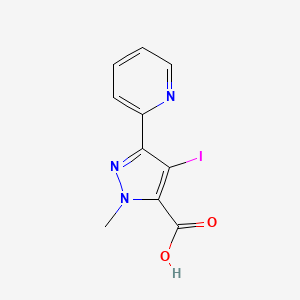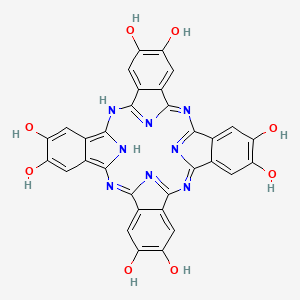
N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine is an organic compound belonging to the class of amines It features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, an ethyl group attached to the nitrogen atom, and a prop-2-en-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylacetophenone and allylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the allylamine.
Formation of Intermediate: The deprotonated allylamine reacts with 3,4-dimethylacetophenone to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding oxides or ketones
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
Applications De Recherche Scientifique
N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-yn-1-amine
- N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the 3,4-dimethylphenyl group and the prop-2-en-1-amine moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
N-[1-(3,4-dimethylphenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-5-8-14-12(4)13-7-6-10(2)11(3)9-13/h5-7,9,12,14H,1,8H2,2-4H3 |
Clé InChI |
GACNINAIBBDHGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)NCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


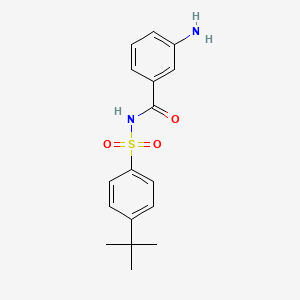

![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
